![molecular formula C19H21NO6 B3874312 (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol](/img/structure/B3874312.png)
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BDF-520" and has been studied for its effects on various biochemical and physiological processes.
Mechanism of Action
BDF-520 works by inhibiting the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. Specifically, BDF-520 inhibits the activity of beta-secretase, which is an enzyme that is involved in the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients.
Biochemical and Physiological Effects:
BDF-520 has been shown to have several biochemical and physiological effects, particularly in the brain. Studies have shown that BDF-520 can reduce the levels of beta-amyloid in the brain, which is a hallmark of Alzheimer's disease. Additionally, BDF-520 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using BDF-520 in lab experiments is its specificity for beta-secretase, which makes it a useful tool for studying the role of this enzyme in Alzheimer's disease. However, one limitation of using BDF-520 is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on BDF-520, including:
1. Further studies on the safety and toxicity of BDF-520 in humans.
2. Development of more potent and selective inhibitors of beta-secretase.
3. Studies on the potential use of BDF-520 in the treatment of other neurological disorders.
4. Investigation of the mechanisms underlying the cognitive-enhancing effects of BDF-520.
5. Exploration of the potential use of BDF-520 in combination with other drugs for the treatment of Alzheimer's disease.
Scientific Research Applications
BDF-520 has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that BDF-520 can inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
properties
IUPAC Name |
[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-23-10-13-3-5-17(26-13)19(22)20-7-6-14(15(21)9-20)12-2-4-16-18(8-12)25-11-24-16/h2-5,8,14-15,21H,6-7,9-11H2,1H3/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQJYHZRGYOOO-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(O1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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